molecular formula C7H11N3O2 B2609434 [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1342544-21-1

[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2609434
CAS No.: 1342544-21-1
M. Wt: 169.184
InChI Key: XEIDMSIFHROXNH-UHFFFAOYSA-N
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Description

Structural Elucidation of [1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, This compound , reflects its structural components:

  • Oxolan-3-yl : A tetrahydrofuran (THF) ring with a substituent at the 3-position.
  • 1H-1,2,3-triazol-4-yl : A 1,2,3-triazole heterocycle in its neutral (1H) form, with a methanol group attached at position 4.

The molecular formula is C₇H₁₁N₃O₂ , with a molecular weight of 169.18 g/mol . The SMILES notation OCc1nnn(c1)C1COCC1 confirms the connectivity: a methanol group (Oc) bonded to the triazole ring (nnn), which is further substituted with a THF ring (C1COCC1).

Key structural features :

  • Triazole core : A five-membered aromatic ring with three nitrogen atoms, demonstrating aromatic stabilization through conjugation.
  • THF substituent : A cyclic ether moiety linked to the triazole at position 1, introducing steric and electronic effects.
  • Methanol group : A hydroxyl-substituted methylene group at position 4, enabling hydrogen bonding and potential reactivity.
Table 1: Structural and Identifying Data
Property Value Source
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
SMILES OCc1nnn(c1)C1COCC1
CAS Registry Number 1342544-21-1
IUPAC Name This compound

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be inferred from related triazole-THF derivatives. For example:

  • Conformational flexibility : The THF ring may adopt chair-like or envelope conformations, influenced by steric interactions with the triazole moiety.
  • Hydrogen bonding : The methanol group could participate in intermolecular H-bonds, stabilizing crystal packing.

In analogous 1,2,3-triazole systems, X-ray diffraction studies have revealed:

  • Planar triazole rings with bond lengths consistent with aromatic stabilization.
  • Dihedral angles between triazole and substituent planes, such as 60.9° and 25.0° in a triazole-chlorophenyl derivative.
Table 2: Comparative Conformational Trends in Triazole Derivatives
Feature Triazole Position Substituent Influence Example Compound
Triazole planarity 1,2,3 Aromatic stabilization This compound
Dihedral angles Substituent-triazole Steric/electronic effects Triazole-chlorophenyl (60.9°)
Hydrogen bonding Methanol (-OH) Intermolecular interactions Analogous triazole-methanols

Computational Modeling of Electronic Structure

Computational methods such as density functional theory (DFT) are critical for analyzing the electronic properties of triazole derivatives. For this compound, the following approaches are relevant:

Electronic Structure Analysis
  • HOMO-LUMO gaps : Determine reactivity and electron transition energies. In

Properties

IUPAC Name

[1-(oxolan-3-yl)triazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDMSIFHROXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of various therapeutic agents:

  • Antimicrobial Activity : Research indicates that derivatives of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exhibit significant antimicrobial properties. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Biological Research

In biological studies, this compound serves as a probe for studying enzyme activities and protein interactions. The triazole ring can mimic natural substrates, making it useful in designing enzyme inhibitors and activity-based probes.

Agriculture

Triazole compounds are known for their fungicidal properties. The application of this compound in agriculture could be beneficial in developing new fungicides that target specific pathogens while minimizing environmental impact.

Materials Science

The compound is utilized in the synthesis of new materials with unique properties. Its stability and reactivity allow it to be incorporated into polymers and coatings, enhancing their performance characteristics .

Case Study A: Antimicrobial Efficacy

A series of studies focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against various pathogens. The most potent compounds showed MIC values comparable to existing antibiotics.

Case Study B: Enzyme Inhibition

Research demonstrated that certain derivatives of this compound could effectively inhibit specific enzymes involved in bacterial metabolism. This highlights its potential for developing new antibacterial drugs targeting resistant strains.

Mechanism of Action

The mechanism by which [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and proteins, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole ring allows diverse substitutions, significantly altering physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent at 1-Position Key Features
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl (aromatic) Electron-withdrawing Cl enhances stability; higher melting point (~194–196°C)
[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol 3-Fluorobenzyl (aromatic) Fluorine increases lipophilicity; moderate melting point (64–66°C)
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl (aromatic) Hydrophobic benzyl group; used in drug design for receptor interactions
{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Oxolan-3-ylmethyl (aliphatic) Methyl-linked oxolane improves solubility; CAS 1249673-44-6

Key Observations :

  • Aromatic vs.
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) stabilize the triazole ring and may enhance binding to biological targets .

Physical and Chemical Properties

Property [1-(Oxolan-3-yl)-...]methanol [1-(4-Chlorophenyl)-...]methanol [1-(3-Fluorobenzyl)-...]methanol
Molecular Weight 183.21 g/mol 207.2 g/mol 277.63 g/mol
Melting Point Not reported 194–196°C 64–66°C
Solubility Likely polar due to oxolane Low in water (aromatic Cl) Moderate (fluorine enhances lipophilicity)

Notes:

  • The oxolan-3-yl group likely improves aqueous solubility compared to aromatic analogs, critical for drug bioavailability .
  • Higher melting points in chlorophenyl derivatives suggest stronger crystalline packing due to halogen interactions .

Biological Activity

Overview

[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol, also referred to as {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, is a compound belonging to the triazole family. Its molecular formula is C8H13N3O2, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a triazole ring linked to an oxolan-3-ylmethyl group and a methanol group , which contribute to its biological activity. The structure can be represented as follows:

PropertyValue
IUPAC Name[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol
CAS Number1249673-44-6
Molecular Weight183.21 g/mol
Chemical FormulaC8H13N3O2

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The triazole ring allows for the formation of hydrogen bonds and π–π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This characteristic makes it a promising candidate for designing enzyme inhibitors and probes in biological research .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular:

  • Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound demonstrate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain synthesized triazole derivatives have shown good inhibition rates against these bacteria .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds that target thymidylate synthase (TS), an essential enzyme in DNA synthesis:

  • Cytotoxicity : Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines. For example, one study reported IC50 values for triazole derivatives against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells ranging from 1.1 μM to 2.6 μM .
Cell LineIC50 (μM)
MCF-71.1
HCT1162.6
HepG21.4

Study on Triazole Derivatives

A study published in 2021 synthesized various triazole derivatives and evaluated their biological activities. Among the tested compounds, those containing the triazole moiety exhibited notable anticancer effects through thymidylate synthase inhibition. The results indicated that these compounds could induce apoptosis in cancer cells by disrupting DNA synthesis pathways .

Molecular Docking Studies

Molecular docking simulations have further elucidated the binding affinities of triazole derivatives to target proteins involved in cancer progression. These studies confirm that the structural modifications in compounds like this compound enhance their interaction with target enzymes, thereby improving their efficacy as potential therapeutic agents .

Q & A

Basic: What are the common synthetic routes for [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

  • Preparation of an azide-functionalized oxolane derivative and a propargyl alcohol precursor.
  • Cycloaddition under mild conditions (e.g., Cu(OAc)₂ catalyst, room temperature, polar solvents like THF or ethanol) .
  • Purification via column chromatography or recrystallization.
    Yields can exceed 70% with optimized stoichiometry and reaction time.

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Variable Optimization Strategy Impact
Catalyst Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand)Enhances regioselectivity for 1,4-triazole formation .
Solvent Polar aprotic solvents (e.g., DMF or DMSO) vs. ethanolHigher polarity may improve solubility but risk side reactions .
Temperature Controlled heating (40–60°C) vs. room temperatureAccelerates reaction but may reduce selectivity .
Azide:Purity Pre-purify azide intermediates via distillationMinimizes byproducts and improves final yield .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (1,4-triazole) and oxolane substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure using SHELXL for refinement .

Advanced: How to address discrepancies in spectroscopic data during structural elucidation?

  • Crystallographic Validation : Resolve ambiguities (e.g., triazole vs. oxolane conformation) via single-crystal X-ray diffraction. SHELXL’s TWIN and BASF commands handle twinned crystals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments in complex spectra .

Basic: What are the primary chemical transformations feasible for the hydroxymethyl group?

Reaction Type Reagents/Conditions Product
Oxidation PCC (mild) or KMnO₄ (strong)Aldehyde or carboxylic acid derivatives .
Esterification Acetyl chloride, DMAP catalystAcetate esters for prodrug design .
Etherification Alkyl halides, NaH baseAlkyl ethers with modified solubility .

Advanced: How to achieve selective functionalization of the triazole ring without affecting the oxolane moiety?

  • Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., TBSCl) before triazole derivatization .
  • pH-Controlled Reactions : Perform nucleophilic substitutions (e.g., alkylation) under basic conditions to target the triazole’s N-atoms .
  • Metal Coordination : Use Ag(I) or Ru(II) to activate specific triazole positions for regioselective coupling .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced: How to resolve conflicting bioactivity data between this compound and structural analogues?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., oxolane vs. piperidine) and compare IC₅₀ values .
  • Target Identification : Use pull-down assays with biotinylated probes or SPR to measure binding kinetics .
  • Metabolic Stability : Assess hepatic microsome degradation to rule out pharmacokinetic confounding .

Basic: Which computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding poses .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess stability .

Advanced: How to validate docking results with experimental binding affinity measurements?

  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and Kd for ligand-target binding .
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates .
  • X-ray Crystallography : Co-crystallize the compound with the target protein for direct interaction mapping .

Basic: How to determine the crystal structure using SHELX programs?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Structure Solution : SHELXD for phase problem resolution via dual-space methods .
  • Refinement : SHELXL for anisotropic displacement parameters and H-atom placement .

Advanced: Strategies for refining structures with twinning or disorder?

  • Twinning : Use SHELXL’s TWIN command with BASF parameter to model twinned domains .
  • Disordered Moieties : Apply PART and AFIX constraints for flexible groups (e.g., oxolane ring) .
  • Hirshfeld Atom Refinement (HAR) : Improve H-atom positions in high-resolution datasets .

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